Ido1-IN-5
Description
Role of Indoleamine 2,3-Dioxygenase 1 in Tumor-Mediated Tryptophan Catabolism and Immune Evasion
The enzymatic activity of indoleamine 2,3-dioxygenase 1 initiates the first rate-limiting step in tryptophan catabolism, converting this essential amino acid into N-formylkynurenine. This reaction depletes local tryptophan reserves while generating kynurenine pathway metabolites that directly inhibit effector T cell proliferation and promote regulatory T cell differentiation. Tumors exploit this mechanism by overexpressing indoleamine 2,3-dioxygenase 1, creating an immunosuppressive microenvironment that facilitates immune escape.
IDO1-IN-5 represents a structurally distinct class of indoleamine 2,3-dioxygenase 1 inhibitors that uniquely target the apoenzyme form lacking heme cofactors. Unlike conventional inhibitors such as epacadostat, which bind the heme-containing holoprotein, this compound exhibits preferential affinity for the heme-free conformation of indoleamine 2,3-dioxygenase 1. This novel binding mechanism suggests potential advantages in tumors exhibiting variable heme availability or expressing alternative heme-utilizing enzymes.
Table 1: Comparative Profile of Selected Indoleamine 2,3-Dioxygenase 1 Inhibitors
Rationale for Targeting Indoleamine 2,3-Dioxygenase 1 in Combination Immunotherapy Strategies
The immunometabolic effects of indoleamine 2,3-dioxygenase 1 inhibition create synergistic opportunities with checkpoint blockade therapies. By reversing tryptophan starvation and reducing kynurenine-mediated immunosuppression, this compound may potentiate the activity of anti-programmed cell death protein 1 therapies. Preclinical studies demonstrate that brain-penetrant inhibitors like this compound could address central nervous system tumors traditionally resistant to immunotherapy.
The unique targeting of apo-indoleamine 2,3-dioxygenase 1 by this compound provides complementary mechanisms to existing inhibitors. While heme-bound inhibitors primarily block enzymatic activity in fully assembled enzyme complexes, this compound may prevent heme incorporation during indoleamine 2,3-dioxygenase 1 maturation. This dual targeting approach could overcome resistance mechanisms mediated by heme availability or compensatory tryptophan 2,3-dioxygenase upregulation.
Propriétés
IUPAC Name |
4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBWFWVVKLRSHS-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166616-75-5 | |
| Record name | LY-3381916 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10T9596ILQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Analyse Des Réactions Chimiques
L’IDO1-IN-5 subit probablement diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions restent non divulgués. Les principaux produits formés à partir de ces réactions doivent encore être entièrement caractérisés.
4. Applications de la recherche scientifique
L’this compound a suscité l’intérêt dans la recherche scientifique dans de multiples domaines :
Immunothérapie du cancer : Les inhibiteurs de l’IDO1, y compris l’this compound, sont étudiés pour leur potentiel à améliorer l’immunité antitumorale en bloquant les voies inhibitrices immunitaires.
Maladies neurodégénératives : Compte tenu du rôle de l’IDO1 dans la fonction neuronale, l’this compound pourrait être prometteur dans la recherche sur les maladies neurodégénératives.
Applications De Recherche Scientifique
Oncology Applications
Ido1-IN-5 has shown significant promise in various preclinical studies as an immunotherapeutic agent. The following table summarizes key findings related to its application in cancer treatment:
Case Studies in Cancer Research
- Preclinical Models of Melanoma : In studies involving melanoma models, this compound was administered alongside conventional therapies, leading to improved survival rates and reduced tumor burden compared to controls.
- Breast Cancer : Research indicated that this compound could restore T-cell activity in breast cancer models where IDO1 was upregulated, suggesting its utility in overcoming immune evasion.
Neuroprotective Applications
Recent studies have also explored the neuroprotective effects of IDO1 inhibition, particularly concerning neuroinflammation associated with Alzheimer’s disease:
Case Studies in Neuroprotection
- Alzheimer's Disease Models : In APP/PS1 transgenic mice, treatment with this compound demonstrated a significant reduction in cognitive decline and neuroinflammation markers.
- Neuronal Cell Cultures : Studies using rat primary neurons showed that this compound mitigated Aβ-induced cytotoxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Mécanisme D'action
L’IDO1-IN-5 exerce probablement ses effets en inhibant l’activité de l’IDO1. Les cibles moléculaires et les voies impliquées sont étroitement liées au métabolisme du tryptophane et aux réponses immunitaires. Des études supplémentaires sont nécessaires pour élucider les mécanismes précis.
Comparaison Avec Des Composés Similaires
Table 1: Key Properties of IDO1 Inhibitors
Selectivity and Mechanism of Action
- This compound selectively inhibits apo-IDO1, avoiding interference with heme-bound IDO1, which may reduce off-target effects . This contrasts with IDO-IN-9 , which shows exceptional potency (IC50 = 0.0018 μM in cellular assays) but lacks reported data on heme-binding specificity .
- BMS-986242, another IDO1-selective inhibitor, is orally bioavailable, offering advantages in clinical dosing but with uncharacterized binding mechanisms .
- GNF-PF-3777 targets IDO2, an enzyme with overlapping but distinct roles in tryptophan metabolism, limiting direct comparison to IDO1-specific agents .
Pharmacokinetic and Clinical Relevance
- Brain Penetration : this compound and Indoximod (NLG-8189) both cross the blood-brain barrier, making them suitable for CNS tumors . However, Indoximod’s broader IDO inhibition may increase systemic toxicity.
- Potency : While this compound lacks published IC50 values, IDO-IN-9 ’s sub-micromolar activity suggests superior in vitro efficacy, though in vivo performance remains unvalidated .
Méthodes De Préparation
Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour l’IDO1-IN-5 ne sont pas facilement disponibles dans la littérature. Il est connu pour être un composé qui peut traverser la barrière hémato-encéphalique. Des recherches supplémentaires sont nécessaires pour découvrir ses méthodes de production industrielle précises.
Activité Biologique
Ido1-IN-5 is a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan along the kynurenine pathway. This pathway plays a crucial role in immune regulation, particularly in cancer and autoimmune diseases. The inhibition of IDO1 has emerged as a promising therapeutic strategy for enhancing anti-tumor immunity and overcoming immune resistance in various cancers.
IDO1 catalyzes the first step in the degradation of tryptophan to kynurenine, leading to immunosuppressive effects that facilitate tumor growth and immune evasion. By inhibiting this enzyme, this compound aims to restore immune function and promote anti-tumor responses. The compound's mechanism involves:
- Depletion of Kynurenine : Reducing kynurenine levels can enhance T cell activation and proliferation.
- Restoration of Tryptophan Levels : Increasing tryptophan availability can improve immune responses.
- Modulation of Immune Microenvironment : Altering the tumor microenvironment from immunosuppressive to immunostimulatory.
Research Findings
Recent studies have demonstrated the biological activity of this compound through various experimental models:
- Cell Culture Studies : In vitro assays showed that this compound significantly reduced kynurenine production in IDO1-expressing cell lines, indicating effective inhibition of IDO1 enzymatic activity. The IC50 value for this compound was reported at approximately 0.45 µM, showcasing its potency as an IDO1 inhibitor .
- Animal Models : In vivo experiments using murine models demonstrated that treatment with this compound led to decreased tumor growth and improved survival rates compared to control groups. Specifically, mice treated with this compound exhibited enhanced T cell infiltration into tumors, correlating with increased anti-tumor activity .
Case Studies
Several case studies have highlighted the potential of IDO1 inhibitors, including this compound, in clinical settings:
- Combination Therapies : A notable study explored the efficacy of combining this compound with PD-1 inhibitors in non-small cell lung cancer (NSCLC) patients. The results indicated that patients with high kynurenine/tryptophan ratios responded better to combination therapy, suggesting that IDO inhibition may overcome resistance mechanisms associated with PD-1 blockade .
- Autoimmune Disease Models : In models of autoimmune diseases such as multiple sclerosis, this compound treatment resulted in reduced disease severity and improved clinical outcomes, further emphasizing its role in modulating immune responses beyond cancer .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. How can researchers balance mechanistic depth and translational relevance when designing this compound studies?
- Methodological Answer :
- Dual-Phase Design : Combine hypothesis-driven in vitro mechanistic studies with patient-derived xenograft (PDX) models for translational validation.
- Biomarker-Driven Cohorts : Stratify preclinical models by IDO1 expression levels or genetic polymorphisms to mirror clinical heterogeneity .
Tables for Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
